molecular formula C6H9Br2N3 B2526427 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide CAS No. 2460756-79-8

2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide

Cat. No.: B2526427
CAS No.: 2460756-79-8
M. Wt: 282.967
InChI Key: UCJRPTVLVMJYLH-UHFFFAOYSA-N
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Description

2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is a chemical compound with the molecular formula C6H8BrN3·HBr. It is a versatile material used in scientific research, particularly in the fields of organic synthesis and drug development . The compound is characterized by the presence of a bromopyrimidine moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 6-bromopyrimidine with ethylenediamine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from petroleum ether may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while cyclization reactions can produce complex heterocyclic structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its combination of a bromopyrimidine ring with an ethanamine group provides distinct reactivity and biological activity .

Properties

IUPAC Name

2-(6-bromopyrimidin-4-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.BrH/c7-6-3-5(1-2-8)9-4-10-6;/h3-4H,1-2,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJRPTVLVMJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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